REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:8]=[CH:7][N:6]=[C:5](O)[C:4]=1[F:10])[CH3:2].P(Cl)(Cl)([Cl:13])=O>C(N(CC)CC)C.ClCCl>[Cl:13][C:5]1[C:4]([F:10])=[C:3]([CH2:1][CH3:2])[N:8]=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
40 kg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=NC=N1)O)F
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
120 L
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
47.2 kg
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature below 40° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
cautiously quenched into 3N aqueous hydrochloric acid solution (176 L)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C. during this operation
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with dichloromethane (50 L)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (50 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1F)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.69 kg | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |